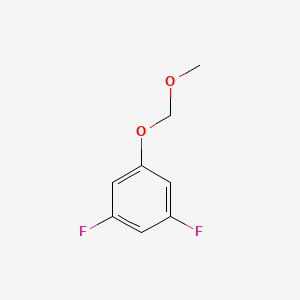

1,3-Difluoro-5-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1,3-difluoro-5-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORUPXCJAYBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710135 | |

| Record name | 1,3-Difluoro-5-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-20-4 | |

| Record name | 1,3-Difluoro-5-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Difluoro-5-(methoxymethoxy)benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of difluoromethyl and methoxymethoxy groups, suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and other relevant pharmacological effects.

Antibacterial Properties

Recent studies have indicated that fluorinated compounds often exhibit enhanced antibacterial activity. The introduction of fluorine atoms can influence the electronic properties and lipophilicity of the molecule, potentially leading to improved interactions with bacterial targets.

- Minimum Inhibitory Concentration (MIC) : In comparative studies, compounds similar to this compound demonstrated MIC values ranging from 0.5 to 2.0 μg/mL against various strains of Staphylococcus aureus and Escherichia coli . This suggests a potential for significant antibacterial efficacy.

Cytotoxicity

The cytotoxic effects of this compound were evaluated in several cell lines. Data indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

- Case Study : A study involving human leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM . This highlights its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with bacterial cell membranes or inhibit key metabolic pathways involved in cell division.

- Reactive Oxygen Species (ROS) : It has been proposed that the compound induces oxidative stress in bacterial cells, leading to increased ROS levels that ultimately result in cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxymethoxy group and fluorine substitution patterns can significantly alter its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl group | Increased antibacterial potency |

| Substitution of fluorine | Enhanced lipophilicity and activity |

| Alteration of methoxy group | Changes in cytotoxicity profile |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1,3-Difluoro-5-(methoxymethoxy)benzene with key analogs, focusing on molecular features, physical properties, and reactivity.

Table 1: Comparative Analysis of Fluorinated Benzene Derivatives

Key Insights:

Substituent Effects on Polarity and Reactivity: The methoxymethoxy group in this compound introduces two oxygen atoms, increasing polarity compared to the methoxymethyl analog (C₈H₈F₂O). This enhances solubility in polar solvents but may reduce stability under acidic or basic conditions due to ether cleavage . Chlorine and trifluoromethyl groups in C₉H₇ClF₃O₂ create strong electron-withdrawing effects, making the aromatic ring less reactive toward electrophilic substitution but more prone to nucleophilic attack .

Molecular Weight and Applications: The iodine-containing analog (270.02 g/mol) has the highest molecular weight, limiting volatility but favoring solid-phase synthesis. The discontinued status of this compound may reflect synthetic challenges or niche applications, whereas methoxymethyl and iodo analogs remain commercially available .

Thermal and Stability Properties: While direct data on boiling/melting points are unavailable, analogs like a-Bromo-3,5-difluorotoluene (bp 65°C, d = 1.6 g/cm³) suggest that fluorine and ether substituents likely reduce volatility compared to non-halogenated aromatics .

Preparation Methods

Direct Functionalization via Lithiation and Electrophilic Substitution

A prominent method involves the lithiation of a precursor aromatic ether followed by electrophilic substitution to introduce fluorine atoms and the methoxymethoxy group.

- Starting with 2,4-difluoro-1-(methoxymethoxy)benzene, treatment with sec-butyllithium in tetrahydrofuran (THF) at −75 °C generates the corresponding aryllithium intermediate (2,6-difluoro-3-methoxymethoxy-phenyl lithium) in 83% yield.

- Subsequent reaction with electrophiles such as 1,1,2-trichloro-1,2,2-trifluoroethane yields 2-chloro-1,3-difluoro-4-methoxymethoxybenzene in 82% yield.

- Further lithiation and carboxylation steps can be performed to elaborate the molecule, but these require low temperatures and careful handling of reactive organolithium reagents.

This route is efficient but limited by the use of dangerous and moisture-sensitive reagents at cryogenic temperatures, which constrains scalability.

Diazotization and Hydrolysis Strategy

An alternative approach leverages the diazotization of aromatic amines followed by hydrolysis to introduce hydroxy groups, which can then be converted to methoxymethoxy ethers.

- Starting from 3-chloro-2,4-difluoro-5-nitrobenzoic acid, reduction with hydrogen in the presence of Pd/C produces the corresponding amine.

- Diazotization of this amine in concentrated sulfuric acid forms the diazonium salt, which upon hydrolysis yields the phenol intermediate.

- Protection of the phenol as a methoxymethoxy ether affords the target compound.

This method avoids the use of organolithium reagents and allows better control of reaction conditions but involves multiple steps including nitration, reduction, and diazotization.

Optimized Synthetic Route Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of precursor | sec-BuLi, THF, −75 °C | 83 | Generates aryllithium intermediate |

| Electrophilic substitution | 1,1,2-trichloro-1,2,2-trifluoroethane | 82 | Introduces fluorine substituents |

| Diazotization of amine | NaNO2, H2SO4, 0 °C | - | Forms diazonium salt for hydrolysis |

| Hydrolysis of diazonium salt | Warm water or aqueous acid | - | Converts diazonium salt to phenol |

| Protection of phenol | Methoxymethyl chloride, base (e.g., K2CO3) | - | Forms methoxymethoxy protecting group |

Note: Exact yields for diazotization, hydrolysis, and protection steps vary depending on conditions and purification methods.

Reaction Mechanistic Insights and Practical Considerations

- The lithiation step requires strictly anhydrous conditions and low temperatures to prevent side reactions.

- Diazotization and hydrolysis provide a classical aromatic substitution route for phenol formation, which is more scalable and safer for industrial applications.

- The methoxymethoxy group serves as a protective group for phenols, stable under many reaction conditions but removable under acidic conditions.

- The choice of route depends on scale, availability of reagents, and safety considerations.

Comparative Analysis of Preparation Methods

| Feature | Lithiation & Electrophilic Substitution | Diazotization & Hydrolysis |

|---|---|---|

| Reagent Safety | Uses pyrophoric sec-BuLi, requires low temperature | Uses common reagents, safer |

| Reaction Complexity | Fewer steps but sensitive conditions | More steps but milder conditions |

| Scalability | Limited by cryogenic and moisture-sensitive steps | More amenable to scale-up |

| Overall Yield | Moderate to high for initial steps | Moderate, cumulative over multiple steps |

| Equipment Requirements | Inert atmosphere, low temperature apparatus | Standard laboratory glassware |

Research Findings and Recommendations

- The lithiation method provides high regioselectivity and good yields but is limited by operational hazards.

- The diazotization approach, while longer, offers a practical alternative for large-scale synthesis.

- Optimization of reaction parameters such as temperature, solvent choice, and purification techniques can improve yields and product purity.

- Further research into catalytic fluorination methods or alternative protecting groups may enhance synthetic efficiency.

Q & A

Q. What are the established synthetic routes for 1,3-Difluoro-5-(methoxymethoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or sequential functionalization. For example:

- Step 1 : Introduce the methoxymethoxy group to 3,5-difluorophenol using chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

- Step 2 : Optimize yield by controlling stoichiometry (1:1.2 molar ratio of phenol to MOM-Cl) and using anhydrous solvents (e.g., DMF or THF).

- Purification : Isolate via vacuum distillation (boiling point ~65°C) or column chromatography (hexane/ethyl acetate, 4:1) .

Q. How can structural validation of this compound be performed using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- ¹H NMR : Identify the methoxymethoxy group as a singlet at δ 3.3–3.5 ppm (OCH₃) and a split signal for OCH₂O (δ 5.2–5.4 ppm). Fluorine’s deshielding effect may shift aromatic protons downfield .

- ¹⁹F NMR : Two distinct signals for the 1,3-difluoro substituents (δ -110 to -120 ppm) .

- Mass Spectrometry : Expect a molecular ion peak at m/z 176.05 (C₈H₇F₂O₂) with fragmentation patterns reflecting cleavage of the methoxymethoxy group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers away from ignition sources.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For unexpected peaks, check for isotopic patterns (e.g., brominated by-products) .

- Impurity Analysis : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities and re-analyze via HRMS .

- Data Reconciliation : Compare experimental results with computational predictions (e.g., DFT-calculated NMR shifts) to identify anomalies .

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G** to map electron density. The methoxymethoxy group donates electrons, directing electrophiles to the para position relative to fluorine substituents .

- Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to simulate solvent effects on reaction pathways.

- Validation : Correlate computed Fukui indices with experimental regioselectivity data .

Q. How does the methoxymethoxy group influence regioselectivity in further functionalization?

- Methodological Answer :

- Directing Effects : The electron-donating methoxymethoxy group competes with fluorine’s electron-withdrawing effects. Kinetic studies (e.g., time-resolved NMR) can determine dominant pathways.

- Case Study : Nitration under mild conditions (HNO₃/AcOH, 0°C) favors substitution at the position meta to the methoxymethoxy group. Confirm via X-ray crystallography or NOE NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.